molecular formula C17H26N2O4S B215592 N-{4-[(hexylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

N-{4-[(hexylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

Katalognummer B215592
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: APXMICVTOJLGHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(hexylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide, commonly known as HSP90 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. The compound is known for its ability to selectively target HSP90, a protein that plays a crucial role in the stabilization and activation of various oncogenic proteins. In

Wirkmechanismus

HSP90 inhibitor works by binding to the ATP-binding site of HSP90, leading to the destabilization and degradation of various oncogenic proteins. This, in turn, leads to the inhibition of cancer cell proliferation, migration, and invasion.
Biochemical and Physiological Effects
HSP90 inhibitor has been shown to have significant biochemical and physiological effects in cancer cells. The compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. Additionally, HSP90 inhibitor has been shown to inhibit angiogenesis, a process that is crucial for the growth and spread of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

HSP90 inhibitor has several advantages for lab experiments. The compound offers high selectivity and potency, making it an ideal candidate for studying HSP90 inhibition in cancer cells. Additionally, HSP90 inhibitor has a well-defined mechanism of action, making it easier to interpret the results of lab experiments.
However, there are also some limitations associated with the use of HSP90 inhibitor in lab experiments. The compound has poor solubility, which can limit its effectiveness in in vivo studies. Additionally, HSP90 inhibitor has been shown to have off-target effects, which can complicate the interpretation of lab results.

Zukünftige Richtungen

There are several future directions for the study of HSP90 inhibitor. One potential direction is the development of new analogs with improved solubility and selectivity. Additionally, the use of HSP90 inhibitor in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active research. Finally, the study of the role of HSP90 inhibitor in the treatment of specific types of cancer, such as breast cancer and lung cancer, is an area of ongoing research.
Conclusion
In conclusion, HSP90 inhibitor is a promising compound with significant potential in the field of cancer research. The compound has a well-defined mechanism of action and has been shown to have significant biochemical and physiological effects in cancer cells. While there are some limitations associated with the use of HSP90 inhibitor in lab experiments, ongoing research is focused on developing new analogs and exploring new applications for the compound.

Synthesemethoden

The synthesis of HSP90 inhibitor involves a multi-step process that starts with the reaction between 4-aminobenzenesulfonamide and 4-chlorobenzaldehyde in the presence of potassium carbonate. The resulting product is then subjected to a series of reactions involving reduction, acylation, and cyclization to obtain the final product, HSP90 inhibitor.

Wissenschaftliche Forschungsanwendungen

HSP90 inhibitor has been extensively studied for its potential as a therapeutic agent in cancer treatment. The compound has been shown to selectively target HSP90, leading to the degradation of various oncogenic proteins, including HER2, EGFR, and AKT. This, in turn, leads to the inhibition of cancer cell proliferation, migration, and invasion.

Eigenschaften

Produktname

N-{4-[(hexylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

Molekularformel

C17H26N2O4S

Molekulargewicht

354.5 g/mol

IUPAC-Name

N-[4-(hexylsulfamoyl)phenyl]oxolane-2-carboxamide

InChI

InChI=1S/C17H26N2O4S/c1-2-3-4-5-12-18-24(21,22)15-10-8-14(9-11-15)19-17(20)16-7-6-13-23-16/h8-11,16,18H,2-7,12-13H2,1H3,(H,19,20)

InChI-Schlüssel

APXMICVTOJLGHL-UHFFFAOYSA-N

SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2

Kanonische SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.